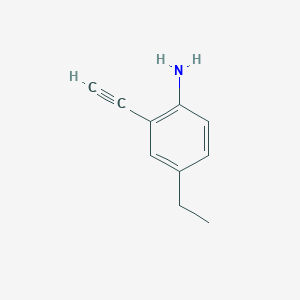
4-Ethyl-2-ethynylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-2-ethynylaniline is an organic compound with the molecular formula C10H11N It is a derivative of aniline, where the ethyl group is attached to the fourth position and the ethynyl group is attached to the second position of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
4-Ethyl-2-ethynylaniline can be synthesized through several methods. One common approach involves the reaction of 4-ethyl-2-nitroaniline with acetylene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the palladium catalyst facilitating the coupling of the ethynyl group to the aniline derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Ethyl-2-ethynylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different substituted anilines.
Substitution: The ethynyl group can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst, while nitration typically involves nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Substituted anilines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
4-Ethyl-2-ethynylaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and polymers.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use in drug development.
Industry: It is utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
作用機序
The mechanism of action of 4-ethyl-2-ethynylaniline involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various coupling reactions, leading to the formation of new carbon-carbon bonds. This reactivity is facilitated by the presence of catalysts, such as palladium, which enhance the efficiency of these reactions. The compound’s unique structure allows it to interact with different substrates, making it a versatile reagent in organic synthesis.
類似化合物との比較
Similar Compounds
4-Ethynylaniline: Similar structure but lacks the ethyl group.
4-Ethylaniline: Similar structure but lacks the ethynyl group.
2-Ethynylaniline: Similar structure but lacks the ethyl group at the fourth position.
Uniqueness
4-Ethyl-2-ethynylaniline is unique due to the presence of both ethyl and ethynyl groups on the benzene ring. This dual substitution provides distinct chemical properties and reactivity, making it a valuable compound in various synthetic applications. The combination of these functional groups allows for diverse chemical transformations, enhancing its utility in research and industrial processes.
特性
分子式 |
C10H11N |
|---|---|
分子量 |
145.20 g/mol |
IUPAC名 |
4-ethyl-2-ethynylaniline |
InChI |
InChI=1S/C10H11N/c1-3-8-5-6-10(11)9(4-2)7-8/h2,5-7H,3,11H2,1H3 |
InChIキー |
WHYJQJGPBHKICW-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1)N)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3-Pyridinyl)-5-((3-(trifluoromethyl)phenyl)sulfonyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B13126806.png)

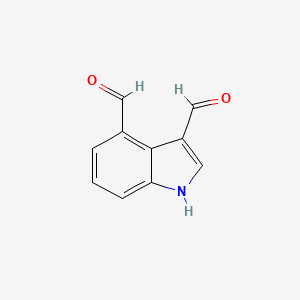
![3-Cyclopropylbenzo[d]isoxazol-5-amine](/img/structure/B13126818.png)





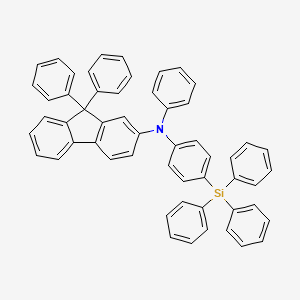
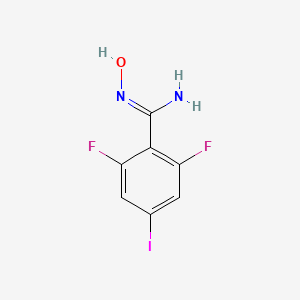
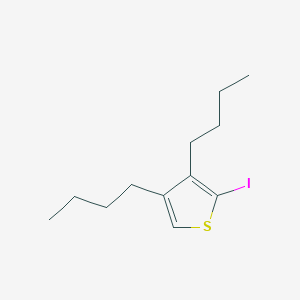

![N-phenyl-N-[4-[4-(N-phenylanilino)phenyl]phenyl]-3-[3-(N-[4-[4-(N-phenylanilino)phenyl]phenyl]anilino)phenyl]aniline](/img/structure/B13126882.png)
